trans-4-Fluoropyrrolidin-3-ol
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Overview
Description
trans-4-Fluoropyrrolidin-3-ol is a fluorinated heterocyclic compound with the molecular formula C4H8FNO. It is a derivative of pyrrolidine, where a fluorine atom is substituted at the 4th position and a hydroxyl group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluoropyrrolidin-3-ol typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride (KF), is used to replace a leaving group (e.g., chlorine) on a pyrrolidine precursor. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is often purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form fluorinated amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated amines or alcohols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
trans-4-Fluoropyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the development of agrochemicals and materials science for the production of fluorinated polymers.
Mechanism of Action
The mechanism of action of trans-4-Fluoropyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- cis-4-Fluoropyrrolidin-3-ol
- trans-4-Fluoropiperidin-3-ol
- 3-Fluoro-4-methoxypyrrolidine
Comparison: trans-4-Fluoropyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its cis-isomer, the trans-configuration may exhibit different reactivity and binding characteristics. The presence of the fluorine atom enhances its stability and lipophilicity compared to non-fluorinated analogs, making it a valuable compound in drug design and development.
Biological Activity
trans-4-Fluoropyrrolidin-3-ol is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group at the 3rd carbon and a fluorine atom at the 4th carbon, contributing to its unique pharmacological properties. Below, we explore its biological activity, synthesis methods, and relevant research findings.
Molecular Formula: C4H8FNO
Molecular Weight: Approximately 105.11 g/mol
The synthesis of this compound typically involves nucleophilic substitution reactions where fluorine is introduced into pyrrolidine derivatives. Common reagents include potassium fluoride (KF) in aprotic solvents like dimethyl sulfoxide (DMSO) under elevated temperatures. The compound can also undergo various reactions such as oxidation, reduction, and substitution, allowing for the modification of its structure to enhance biological activity.
Biological Activity
This compound has shown promise in several biological contexts:
Table 1: Summary of Biological Activities
In Vitro Studies
In a study assessing the cytotoxicity of fluorinated compounds, this compound demonstrated significant inhibitory effects on cancer cell proliferation with GI50 values in the nanomolar range. These findings suggest that structural modifications through fluorination can enhance therapeutic efficacy against resistant cancer lines .
The compound's mechanism involves:
- Binding Affinity: Enhanced by the electronegative fluorine atom.
- Hydrogen Bonding: Facilitated by the hydroxyl group.
These interactions modulate enzyme activity, influencing pathways related to cell survival and proliferation .
Comparison with Related Compounds
Comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
cis-4-Fluoropyrrolidin-3-ol | Same core structure | Different stereochemistry affects reactivity |
4-Hydroxypyrrolidine | Lacks fluorine but shares hydroxyl | Comparison for reactivity without halogen influence |
(3S)-4,4-Difluoropyrrolidin-3-ol | Difluorinated structure | Potentially different biological activity due to additional fluorine |
This comparison illustrates how stereochemistry and functional groups influence biological activity, emphasizing the importance of precise structural modifications in drug design .
Properties
IUPAC Name |
(3S,4S)-4-fluoropyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBGOJFTPHCJDB-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.